molecular formula C7H7N3O2S2 B11998670 2-Amino-5-sulfamoylphenyl thiocyanate CAS No. 5332-65-0

2-Amino-5-sulfamoylphenyl thiocyanate

Cat. No.: B11998670
CAS No.: 5332-65-0
M. Wt: 229.3 g/mol
InChI Key: FLKAYQGGVIEYHT-UHFFFAOYSA-N
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Description

2-Amino-5-sulfamoylphenyl thiocyanate is a chemical compound with the molecular formula C7H7N3O2S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound contains both an amino group and a sulfamoyl group attached to a phenyl ring, along with a thiocyanate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-sulfamoylphenyl thiocyanate typically involves the reaction of 2-Amino-5-sulfamoylphenol with thiocyanate reagents under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst to facilitate the thiocyanation reaction. The reaction is usually carried out in an aqueous medium at a moderate temperature to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reactants, ensures consistent quality and high efficiency. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-sulfamoylphenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-sulfamoylphenyl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-sulfamoylphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s sulfamoyl group can interact with active sites of enzymes, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-sulfamoylbenzoic acid
  • 2-Amino-5-sulfamoylphenol
  • 2-Amino-5-sulfamoylbenzamide

Uniqueness

2-Amino-5-sulfamoylphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to other similar compounds. The combination of amino, sulfamoyl, and thiocyanate groups makes it a versatile molecule for various applications in research and industry .

Properties

CAS No.

5332-65-0

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

(2-amino-5-sulfamoylphenyl) thiocyanate

InChI

InChI=1S/C7H7N3O2S2/c8-4-13-7-3-5(14(10,11)12)1-2-6(7)9/h1-3H,9H2,(H2,10,11,12)

InChI Key

FLKAYQGGVIEYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)SC#N)N

Origin of Product

United States

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